molecular formula C28H29NO5 B15028650 ethyl 4-(6,7-diethoxy-3-oxo-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)benzoate

ethyl 4-(6,7-diethoxy-3-oxo-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)benzoate

Cat. No.: B15028650
M. Wt: 459.5 g/mol
InChI Key: CYHFRTNOMZSQPN-UHFFFAOYSA-N
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Description

ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE is a complex organic compound with a molecular formula of C28H29NO5. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the desired functional groups and achieve the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 4-(6,7-DIETHOXY-3-OXO-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BENZOATE can be compared with other isoquinoline derivatives, such as:

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 4-(6,7-diethoxy-3-oxo-1-phenyl-1,4-dihydroisoquinolin-2-yl)benzoate

InChI

InChI=1S/C28H29NO5/c1-4-32-24-16-21-17-26(30)29(22-14-12-20(13-15-22)28(31)34-6-3)27(19-10-8-7-9-11-19)23(21)18-25(24)33-5-2/h7-16,18,27H,4-6,17H2,1-3H3

InChI Key

CYHFRTNOMZSQPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)C(=O)OCC)C4=CC=CC=C4)OCC

Origin of Product

United States

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